![molecular formula C16H12N2O6S B3267505 N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452298-25-8](/img/structure/B3267505.png)
N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BTA-1 and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
BTA-1 inhibits PTP activity by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cell signaling pathways and ultimately affect cellular processes such as proliferation and differentiation.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit PTP activity, BTA-1 has been shown to modulate the activity of other enzymes, including protein kinases and phospholipases. BTA-1 has also been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
BTA-1 has several advantages for lab experiments, including its high potency and specificity for PTP inhibition. However, BTA-1 also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
Future Directions
There are several potential future directions for research on BTA-1. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of BTA-1. Another area of interest is the exploration of the therapeutic potential of BTA-1 in various disease models, including cancer and autoimmune disorders. Additionally, further investigation into the biochemical and physiological effects of BTA-1 could provide insight into its potential applications in basic research.
Scientific Research Applications
BTA-1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of BTA-1 is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cell signaling pathways, and dysregulation of PTP activity has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c19-15(17-10-5-6-12-13(7-10)24-9-23-12)8-18-16(20)11-3-1-2-4-14(11)25(18,21)22/h1-7H,8-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYCLVOWRZKFTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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